molecular formula C21H16N2O B2796159 N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide CAS No. 930964-79-7

N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide

Cat. No.: B2796159
CAS No.: 930964-79-7
M. Wt: 312.372
InChI Key: POXXBRKQDBBSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide is a synthetic compound featuring a biphenyl moiety linked via an amide bond to the 3-position of an indole heterocycle. Its structural uniqueness lies in the combination of a rigid biphenyl scaffold and the aromatic indole system, which may confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-phenylphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-21(19-14-22-20-9-5-4-8-18(19)20)23-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXXBRKQDBBSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-1H-indole-3-carboxamide typically involves the coupling of a biphenyl derivative with an indole derivative. One common method is the reaction of 4-bromo-1,1’-biphenyl with indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can induce the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, a study demonstrated that a related compound could elevate ROS levels through glutathione depletion, suggesting a mechanism for its anticancer activity .

Case Study: Anticancer Activity

  • Compound Studied : (E)-3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
  • Cancer Type : Pancreatic cancer (MIA PaCa-2 cells)
  • Mechanism : Induction of ROS generation leading to apoptosis.
  • Findings : The compound showed significant potential as an anticancer agent by disrupting redox homeostasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Similar derivatives have shown efficacy against Trypanosoma cruzi and Leishmania species, which are responsible for significant tropical diseases.

Case Study: Antimicrobial Activity

  • Compound Studied : 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine
  • Pathogens : Trypanosoma cruzi and Leishmania amazonensis
  • Efficacy : Demonstrated high activity against different life cycle stages of the pathogens.
  • Results : The compound was found to be 8.8 times more active than the standard drug against Trypanosoma cruzi .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the biphenyl moiety and indole core can significantly influence biological activity.

Data Table: Structure–Activity Relationship Insights

Compound VariationActivity TypeObserved Efficacy
N-Methyl DerivativeAnticancerModerate
4-Bromo SubstitutedAntimicrobialHigh
Unsubstituted IndoleLow ActivityMinimal

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • Biphenyl Carboxamide Derivatives: lists multiple [1,1'-biphenyl]-3-carboxamide analogues, such as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 16716-67-9) and N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide (CAS 682339-57-7). These compounds differ from the target molecule in two key aspects: Positional Isomerism: The target compound has a biphenyl-4-yl group, whereas focuses on biphenyl-3-carboxamides. The 4-position linkage may enhance planarity and π-π stacking interactions compared to the 3-position isomers . Indole vs. Substituted Aromatic Groups: The indole moiety in the target compound introduces a bicyclic, electron-rich system, contrasting with monocyclic substituents (e.g., chlorophenyl, benzodioxepin) in analogues. The indole NH group may participate in hydrogen bonding, unlike halogenated or alkylated substituents .
  • N-(3-Chlorophenyl)[1,1'-Biphenyl]-4-carboxamide (CAS 346719-30-0, ): This analogue shares the biphenyl-4-carboxamide core but substitutes the indole with a 3-chlorophenyl group.
Crystallographic Insights

Structural parameters such as bond angles, torsion angles, and packing efficiency could differentiate the target compound from its analogues. For example, the indole’s planar structure may promote tighter crystal packing than bulkier substituents like trifluoromethyl groups .

Physicochemical Properties

Property N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide N-(3-Chlorophenyl)[1,1'-Biphenyl]-4-carboxamide (CAS 346719-30-0) 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-[1,1'-Biphenyl]-3-carboxamide (CAS 16716-67-9)
Molecular Formula C₂₅H₁₈N₂O C₁₉H₁₄ClNO C₁₉H₁₂Cl₂N₂O₃
Molecular Weight (g/mol) 362.43 315.78 399.22
Key Functional Groups Indole NH, biphenyl, amide Chlorophenyl, amide Chloro, nitro, hydroxy
Predicted logP* ~3.5 (moderate lipophilicity) ~4.2 (higher due to Cl) ~2.8 (polar nitro/hydroxy groups)

*Predicted using fragment-based methods due to lack of experimental data.

  • Solubility : The indole NH in the target compound may improve aqueous solubility compared to halogenated analogues (e.g., CAS 346719-30-0), though this could be offset by the biphenyl group’s hydrophobicity.
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro in CAS 16716-67-9) may exhibit lower thermal stability than the indole-based target molecule .

Pharmacological Implications (Inferential Analysis)

  • This contrasts with chloro- or nitro-substituted analogues, which may act primarily via steric or electronic effects .
  • Metabolic Stability: The trifluoromethyl group in CAS 682339-57-7 is known to enhance metabolic resistance, whereas the indole’s NH group in the target compound could be a site for oxidative metabolism .
  • Toxicity: Halogenated derivatives (e.g., CAS 346719-30-0) may pose higher bioaccumulation risks compared to the non-halogenated target molecule .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure and Synthesis

The compound features an indole core substituted with a biphenyl moiety at the nitrogen position. Its synthesis typically involves multi-step organic reactions, including the formation of the indole structure followed by functionalization to introduce the biphenyl group.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties.

  • Mechanism of Action : The compound has been shown to inhibit cell cycle progression at both the G0/G1 and G2/M phases. This is attributed to its ability to inhibit cyclin-dependent kinase 4 (Cdk4) and disrupt tubulin polymerization, leading to enhanced apoptosis in cancer cells .
  • Case Study : In a study involving human lung cancer cell lines (HCT-116 and NCI-H460), treatment with this compound resulted in a dose-dependent reduction in colony formation efficiency. Western blot analyses indicated upregulation of tumor suppressor proteins p53 and p21, along with downregulation of cyclin B1 and Cdk1, highlighting its potential for clinical development as an anti-cancer agent .

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects.

  • Research Findings : In vitro studies indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its use in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes.

  • α-Glucosidase Inhibition : A study reported that derivatives of this compound showed IC50 values ranging from 26.8 to 311.3 μM against α-glucosidase, indicating strong inhibitory activity compared to acarbose (IC50 = 752.0 μM). Structural modifications enhanced its inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReferences
Anti-CancerInhibits Cdk4, induces apoptosisEffective at low doses (specific values not provided)
Anti-InflammatoryModulates inflammatory cytokinesNot specified
Enzyme InhibitionInhibits α-glucosidase26.8 - 311.3 μM (compared to acarbose)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.